2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid
Overview
Description
2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacokinetics, and case studies demonstrating its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom and a tert-butyl group, along with a carboxylic acid functional group. This unique structure enhances its solubility and reactivity, making it a candidate for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
- Cell Signaling Modulation : It influences various signaling pathways involved in inflammation and cell survival. This modulation can lead to alterations in gene expression that affect cellular metabolism and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Its structural features may enhance its interaction with bacterial targets.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : The presence of the carboxylic acid group enhances the compound's solubility, facilitating better absorption in biological systems.
- Distribution : The compound's distribution is influenced by its interactions with transport proteins within cells, which can affect its bioavailability.
- Metabolism : It undergoes metabolic transformations that may include oxidation and conjugation, impacting its overall biological activity.
Case Studies
Several studies have explored the biological activities of thiophene derivatives similar to this compound:
Study Focus | Findings |
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MRSA Inhibition | A study demonstrated effective inhibition of MRSA growth by a related thiophene derivative, indicating potential as an antibacterial agent. |
Anticancer Activity | In vitro tests on A549 lung adenocarcinoma cells showed significant reduction in cell viability upon treatment with this compound. |
Anti-inflammatory Effects | The compound's ability to inhibit COX enzymes suggests it could be beneficial in treating inflammatory diseases. |
Properties
IUPAC Name |
2-bromo-5-tert-butylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKTAHIVXNJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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